molecular formula C10H14N2 B023014 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 32900-36-0

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B023014
CAS RN: 32900-36-0
M. Wt: 162.23 g/mol
InChI Key: QTUHHZFSIDSGRC-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its ability to bind to the benzodiazepine receptors in the brain, which results in various biochemical and physiological effects.

Scientific Research Applications

Biological Significance in Drug Development

  • Synthetic Approaches : The synthetic strategies for creating 1,4- and 1,5-benzodiazepines have been a significant focus in the past few decades, especially using o-phenylenediamine as a precursor. These compounds have been pivotal in medicinal chemistry, showing a wide array of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023).
  • Diverse Bioactivities : The derivatives of 1,5-benzothiazepines have been explored extensively due to their interaction with different biological targets. They show a broad spectrum of biological activities, including roles as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more (Dighe et al., 2015), (Khasimbi et al., 2021).

Environmental and Health Implications

  • Environmental Concerns : Benzodiazepine derivatives, due to their extensive prescription and consumption, are emerging as potential environmental contaminants. Understanding their persistence, fate, and transformation during water treatment is crucial to assessing their environmental impact (Kosjek et al., 2012).

Neurological and Behavioral Research

  • Neuroadaptive Processes : Exploring the neuroadaptive processes in GABAergic and glutamatergic systems due to benzodiazepine dependence is vital. This understanding can shed light on the neural mechanisms and possible compensatory mechanisms in response to chronic exposure to these compounds (Allison & Pratt, 2003).

Safety and Hazards

The safety information for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and several precautionary statements are provided, including recommendations for handling and storage .

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHHZFSIDSGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474811
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32900-36-0
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from Example 18A (1.7 g, 9.65 mmol) was reduced with lithium aluminium hydride according to the procedure in Example 15A; yield 1.34 g (86%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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